molecular formula C11H8F3NO B11881651 1-Amino-8-(trifluoromethoxy)naphthalene

1-Amino-8-(trifluoromethoxy)naphthalene

Cat. No.: B11881651
M. Wt: 227.18 g/mol
InChI Key: YBCJBZXHESOTOS-UHFFFAOYSA-N
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Description

1-Amino-8-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced using a suitable trifluoromethoxylating reagent . The amino group can then be introduced through a subsequent reaction, such as the reduction of a nitro group or direct amination.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of a nitro group can yield the corresponding amine .

Mechanism of Action

The mechanism by which 1-Amino-8-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or structure. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

  • 1-Amino-2-(trifluoromethoxy)naphthalene
  • 1,8-Naphthalimide derivatives

Comparison: 1-Amino-8-(trifluoromethoxy)naphthalene is unique due to the specific positioning of the trifluoromethoxy and amino groups on the naphthalene ring, which can significantly influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

8-(trifluoromethoxy)naphthalen-1-amine

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-6-2-4-7-3-1-5-8(15)10(7)9/h1-6H,15H2

InChI Key

YBCJBZXHESOTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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